molecular formula C15H13F3N2O3 B4088802 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol

Cat. No.: B4088802
M. Wt: 326.27 g/mol
InChI Key: RDUJMZVMKSHDJO-UHFFFAOYSA-N
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Description

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol is an organic compound known for its unique chemical structure and properties. It contains a nitro group, a trifluoromethyl group, and a phenol group, making it a versatile compound in various chemical reactions and applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling would require personal protective equipment and adequate ventilation. It’s important to avoid contact with skin and eyes and to prevent inhalation of any vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol typically involves a multi-step process. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with 2-bromoethyl phenol under basic conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the anilino and ethyl phenol moieties.

    4-Hydroxy-3-nitrobenzotrifluoride: Similar structure but without the ethyl and anilino groups.

Uniqueness

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.

Properties

IUPAC Name

4-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-3-6-13(14(9-11)20(22)23)19-8-7-10-1-4-12(21)5-2-10/h1-6,9,19,21H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUJMZVMKSHDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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